Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)-
Overview
Description
Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole typically involves the condensation of appropriate diamines with trifluoroacetonitrile. One efficient method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . This method provides good to excellent yields and is widely used in laboratory settings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-2-(trifluoromethyl) benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as tert-butylhydroperoxide (TBHP) for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzimidazole derivatives, while oxidation reactions can produce oxidized benzimidazole compounds.
Scientific Research Applications
4-Bromo-6-fluoro-2-(trifluoromethyl) benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential antimicrobial, antifungal, and anticancer activities.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents, such as:
- 2-Trifluoromethyl benzimidazole
- 5-Nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole
- 2-(Thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
Uniqueness
The uniqueness of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of bromine, fluorine, and trifluoromethyl groups can enhance its stability, reactivity, and biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
4-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWMRZAOJVOJBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237660 | |
Record name | Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-98-2 | |
Record name | Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.